

Dissolving Olomoucine for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Olomoucine*

Cat. No.: *B1683950*

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Abstract

Olomoucine is a purine derivative recognized for its role as a competitive inhibitor of cyclin-dependent kinases (CDKs), making it a valuable tool in cell cycle research and a potential therapeutic agent. This document provides detailed application notes and protocols for the dissolution and administration of **Olomoucine** for in vivo studies. It includes comprehensive data on its solubility, inhibitory concentrations, and established administration routes and dosages in various animal models. Furthermore, this guide presents a detailed experimental workflow and the signaling pathway of **Olomoucine**'s mechanism of action, visualized through diagrams to facilitate experimental design and execution.

Introduction to Olomoucine

Olomoucine is a first-generation cyclin-dependent kinase (CDK) inhibitor that competitively binds to the ATP-binding site of several CDKs. Its primary targets include CDK1 (Cdc2)/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with additional activity against ERK1/p44 MAP kinase. By inhibiting these key regulators of the cell cycle, **Olomoucine** can induce cell cycle arrest, primarily at the G1/S and G2/M transitions, and has demonstrated anti-proliferative and neuroprotective effects in various preclinical models.

Physicochemical Properties and Solubility

Proper dissolution is critical for the bioavailability and efficacy of **Olomoucine** in in vivo experiments. The choice of solvent and vehicle depends on the intended administration route and the required concentration.

Table 1: Solubility of **Olomoucine**

Solvent	Solubility	Reference
Dimethyl sulfoxide (DMSO)	≥ 20 mg/mL	--INVALID-LINK--
Ethanol	≥ 10 mg/mL	--INVALID-LINK--
N,N-Dimethylformamide (DMF)	~30 mg/mL	--INVALID-LINK--
DMF:PBS (pH 7.2) (1:1)	~0.5 mg/mL	--INVALID-LINK--

In Vitro Activity: Inhibitory Concentrations

The potency of **Olomoucine** against its target kinases is summarized by its half-maximal inhibitory concentration (IC₅₀) values. These values are crucial for understanding its biological activity and for designing relevant in vivo studies.

Table 2: IC₅₀ Values of **Olomoucine** for Various Kinases

Kinase	IC ₅₀ (μM)	Reference
CDK1/cyclin B (Cdc2/cyclin B)	7	
CDK2/cyclin A	7	
CDK2/cyclin E	7	
CDK5/p35	3	
ERK1/p44 MAP kinase	25	

In Vivo Administration: Protocols and Dosages

The administration of **Olomoucine** in vivo has been documented through several routes, including intraperitoneal, intravenous, and topical applications. The selection of the route and

dosage should be tailored to the specific animal model and research question.

Table 3: Summary of In Vivo Studies with **Olomoucine**

Animal Model	Administration Route	Dosage	Vehicle	Application	Reference
Rat	Intraperitoneal (i.p.)	3 mg/kg/day	DMSO	Spinal Cord Injury	--INVALID-LINK--
Mouse	Intravenous (i.v.)	50 mg/kg (single agent)	Not specified	Cancer	
Dog	Intravenous (i.v.)	8 mg/kg	Not specified	Spontaneous Melanoma	
Mouse	Topical	15 μ M solution	1% DMSO in PBS	Corneal Wound Healing	--INVALID-LINK--
Rat	Intraperitoneal (i.p.)	Not specified	DMSO	Stroke	--INVALID-LINK--

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